6-Chloro-N-(5-methoxypyridin-2-yl)pyridine-2-carboxamide
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Overview
Description
6-Chloro-N-(5-methoxypyridin-2-yl)pyridine-2-carboxamide is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a chloro group at the 6th position and a methoxy group at the 5th position of the pyridine ring, along with a carboxamide group at the 2nd position
Preparation Methods
The synthesis of 6-Chloro-N-(5-methoxypyridin-2-yl)pyridine-2-carboxamide can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant reaction conditions . Another approach involves the use of amidines with saturated ketones under Cu-catalysis, which facilitates the formation of the desired pyridine derivative .
Chemical Reactions Analysis
6-Chloro-N-(5-methoxypyridin-2-yl)pyridine-2-carboxamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4).
Substitution: The chloro group at the 6th position can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).
Scientific Research Applications
6-Chloro-N-(5-methoxypyridin-2-yl)pyridine-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Chloro-N-(5-methoxypyridin-2-yl)pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. It is known to inhibit the activity of certain enzymes and proteins, leading to the modulation of various biological processes. For example, it has been shown to inhibit the expression of inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-α . The exact molecular targets and pathways involved in its mechanism of action are still under investigation.
Comparison with Similar Compounds
6-Chloro-N-(5-methoxypyridin-2-yl)pyridine-2-carboxamide can be compared with other similar compounds, such as:
6-Chloro-5-methoxypyridin-2-amine hydrochloride: This compound has a similar pyridine structure but differs in the presence of an amine group instead of a carboxamide group.
4-Chloro-5-methoxypyridin-3-amine: Another similar compound with a chloro and methoxy group on the pyridine ring but with an amine group at the 3rd position.
5-Methoxy-4-methylpyridin-3-amine hydrochloride: This compound has a methoxy group and a methyl group on the pyridine ring, with an amine group at the 3rd position.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the carboxamide group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
6-chloro-N-(5-methoxypyridin-2-yl)pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O2/c1-18-8-5-6-11(14-7-8)16-12(17)9-3-2-4-10(13)15-9/h2-7H,1H3,(H,14,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFHWARQRLAZHFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(C=C1)NC(=O)C2=NC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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